molecular formula C15H26O3 B013459 Cyclopentaneacetic acid, 3-oxo-2-pentyl-, propyl ester CAS No. 158474-72-7

Cyclopentaneacetic acid, 3-oxo-2-pentyl-, propyl ester

Cat. No.: B013459
CAS No.: 158474-72-7
M. Wt: 254.36 g/mol
InChI Key: IPDFPNNPBMREIF-CHWSQXEVSA-N
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Biological Activity

Cyclopentaneacetic acid, 3-oxo-2-pentyl-, propyl ester (CPPE) is a chemical compound with notable structural similarities to bioactive molecules, particularly in the fragrance industry. This article explores its biological activity, potential applications, and relevant research findings.

Molecular Characteristics:

  • Molecular Formula: C15H26O3
  • Molecular Weight: 254.37 g/mol
  • CAS Number: 158474-72-7

The compound features a cyclopentane ring and an acetic acid moiety, which contribute to its unique chemical behavior and potential biological activities. Its ester functional group allows for hydrolysis, yielding the corresponding acid and alcohol, while the ketone group (3-oxo) may enable further chemical reactions such as aldol condensation.

Potential Bioactive Properties

While specific research on CPPE is limited, its structural resemblance to Hedione (methyl jasmonate) suggests potential bioactivity. Hedione is known for its anti-inflammatory and antioxidant properties, which may extend to CPPE due to their similar structures. The following biological activities are hypothesized based on existing literature:

  • Anti-inflammatory Effects:
    • Hedione has demonstrated anti-inflammatory properties in various studies. Similar mechanisms may be expected from CPPE, warranting further investigation into its effects on inflammatory pathways.
  • Antioxidant Activity:
    • The ketone functional group in CPPE could provide antioxidant capabilities, potentially neutralizing free radicals and reducing oxidative stress.
  • Sensory Properties:
    • CPPE's pleasant floral aroma makes it valuable in perfumery and aromatherapy. Its interaction with olfactory receptors could have implications for mood enhancement and psychological well-being.

Comparative Analysis of Related Compounds

To better understand CPPE's biological potential, a comparison with related compounds is essential. The following table summarizes key attributes of CPPE and similar compounds:

Compound NameMolecular FormulaUnique Features
Hedione (Methyl jasmonate) C13H22O3Naturally occurring fragrance component
Methyl dihydrojasmonate C13H22O3Related structure with potential floral notes
Cyclopentaneacetic acid, methyl ester C13H22O3Similar aroma profile

Fragrance Applications

CPPE is primarily utilized in the fragrance industry due to its floral scent reminiscent of jasmine. Its presence in perfumes and personal care products highlights its sensory properties. Research indicates that compounds like CPPE can modulate fragrance intensity and longevity when incorporated into formulations .

Toxicological Assessments

A toxicological review of cyclopentanones indicates that compounds within this group exhibit low acute toxicity and minimal skin irritation at current usage levels . No significant mutagenic or genotoxic activity has been observed in laboratory settings, suggesting that CPPE may also possess a favorable safety profile for cosmetic applications .

Future Research Directions

Given the potential biological activities attributed to CPPE, future research should focus on:

  • In vitro and in vivo studies to confirm anti-inflammatory and antioxidant effects.
  • Mechanistic studies to elucidate how CPPE interacts with biological targets at the molecular level.
  • Clinical trials to assess its efficacy in therapeutic applications beyond fragrances.

Properties

CAS No.

158474-72-7

Molecular Formula

C15H26O3

Molecular Weight

254.36 g/mol

IUPAC Name

propyl 2-[(1R,2R)-3-oxo-2-pentylcyclopentyl]acetate

InChI

InChI=1S/C15H26O3/c1-3-5-6-7-13-12(8-9-14(13)16)11-15(17)18-10-4-2/h12-13H,3-11H2,1-2H3/t12-,13-/m1/s1

InChI Key

IPDFPNNPBMREIF-CHWSQXEVSA-N

SMILES

CCCCCC1C(CCC1=O)CC(=O)OCCC

Isomeric SMILES

CCCCC[C@@H]1[C@H](CCC1=O)CC(=O)OCCC

Canonical SMILES

CCCCCC1C(CCC1=O)CC(=O)OCCC

Appearance

Colorless to Faint yellow oil

Pictograms

Irritant

Purity

> 96%

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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